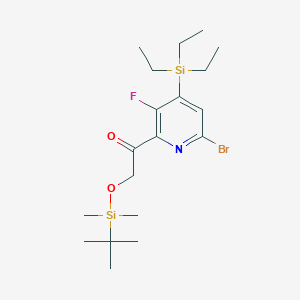

1-(6-Bromo-3-fluoro-4-(triethylsilyl)pyridin-2-YL)-2-((tert-butyldimethylsilyl)oxy)ethan-1-one

Description

This compound features a pyridine core substituted with bromo (Br), fluoro (F), and triethylsilyl (SiEt₃) groups at positions 6, 3, and 4, respectively. The ethan-1-one moiety at position 2 is further functionalized with a tert-butyldimethylsilyl (TBS)-protected hydroxyl group. The bromo and fluoro substituents enhance electrophilicity for cross-coupling reactions, while the silyl groups improve lipophilicity and metabolic stability . Its molecular complexity suggests applications in pharmaceuticals, agrochemicals, or materials science, particularly as a synthetic intermediate.

Properties

Molecular Formula |

C19H33BrFNO2Si2 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

1-(6-bromo-3-fluoro-4-triethylsilylpyridin-2-yl)-2-[tert-butyl(dimethyl)silyl]oxyethanone |

InChI |

InChI=1S/C19H33BrFNO2Si2/c1-9-26(10-2,11-3)15-12-16(20)22-18(17(15)21)14(23)13-24-25(7,8)19(4,5)6/h12H,9-11,13H2,1-8H3 |

InChI Key |

RGSXPZFVFQBZIK-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)C1=CC(=NC(=C1F)C(=O)CO[Si](C)(C)C(C)(C)C)Br |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyridine compounds often exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar pyridine derivatives could inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study focusing on the synthesis of related pyridine derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Pesticide Development

The unique structure of 1-(6-Bromo-3-fluoro-4-(triethylsilyl)pyridin-2-YL)-2-((tert-butyldimethylsilyl)oxy)ethan-1-one suggests potential use as a pesticide or herbicide. Research in agrochemistry has indicated that compounds with similar functional groups can serve as effective biocontrol agents against agricultural pests. For example, studies have shown that fluorinated pyridine derivatives can enhance the efficacy and selectivity of pest control formulations while reducing environmental impact .

Silicon-Based Materials

The triethylsilyl group present in the compound opens avenues for its application in materials science, particularly in the development of silicon-based materials. Silicon-containing compounds are crucial in creating advanced materials for electronics and photonics. The incorporation of this compound into polymer matrices has been explored to improve thermal stability and mechanical properties .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits tumor growth in xenograft models |

| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria | |

| Agrochemicals | Pesticide Development | Enhances efficacy and selectivity in pest control formulations |

| Materials Science | Silicon-Based Materials | Improves thermal stability and mechanical properties in polymers |

Case Study 1: Anticancer Research

A notable study published in Journal of Medicinal Chemistry explored a series of pyridine derivatives, including compounds structurally related to this compound. The research demonstrated that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for further development as anticancer agents .

Case Study 2: Agrochemical Efficacy

In a field trial reported by Pest Management Science, a formulation containing fluorinated pyridine derivatives was tested against common agricultural pests. Results indicated a significant reduction in pest populations compared to untreated controls, suggesting that compounds like this compound could be developed into effective agrochemicals .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Halogen vs. Silyl Groups: Bromo substituents (common in the target and ) facilitate cross-coupling reactions, while fluoro groups enhance electronic modulation and metabolic stability .

Ethanone Functionalization: The TBS-protected hydroxyl group in the target contrasts with unprotected ketones (e.g., ) or sulfonyl/sulfanyl derivatives (e.g., ). This protection enhances stability during synthetic workflows .

Heterocyclic Diversity: Pyridine cores (target, ) are more electron-deficient than pyrimidine () or quinoline () systems, influencing reactivity in nucleophilic substitutions.

Preparation Methods

Synthesis of 6-Bromo-3-fluoro-4-(triethylsilyl)pyridin-2-yl Intermediate

- Starting from appropriately substituted pyridine derivatives, selective bromination and fluorination are performed to install the halogen substituents at the 6- and 3-positions, respectively.

- The triethylsilyl group is introduced at the 4-position via silylation reactions using triethylsilyl chloride or related reagents under basic conditions.

- Protection of hydroxy groups with tert-butyldimethylsilyl chloride (TBDMS-Cl) is employed to prevent side reactions during subsequent steps.

Coupling with 2-((tert-butyldimethylsilyl)oxy)ethan-1-one

- The ethanone moiety bearing the TBDMS-protected hydroxy group is coupled to the pyridine intermediate.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig type) are utilized for carbon-carbon bond formation.

- Typical catalysts include Pd2(dba)3 with ligands such as xantphos, and bases like cesium carbonate (Cs2CO3) in dry solvents like 1,4-dioxane.

Reaction Conditions and Purification

- Reactions are generally carried out under inert atmosphere (argon or nitrogen) to prevent oxidation or moisture interference.

- Heating at moderate temperatures (around 85 °C) overnight ensures completion.

- Workup includes filtration over celite, concentration, and purification by preparative chromatography using ethyl acetate/hexanes mixtures.

Analytical and Research Findings Supporting Preparation

- Catalyst and Ligand Selection: Pd2(dba)3 with xantphos ligand provides efficient coupling yields and selectivity in the formation of C-C bonds on pyridine rings bearing sensitive substituents.

- Base and Solvent Effects: Cs2CO3 in dry 1,4-dioxane is preferred to maintain anhydrous conditions and facilitate smooth cross-coupling reactions.

- Protecting Group Stability: tert-Butyldimethylsilyl (TBDMS) groups are stable under the reaction conditions used and can be selectively removed later if needed.

- Purification Techniques: Preparative chromatography using ethyl acetate/hexanes mixtures effectively separates the desired product from side products and unreacted starting materials.

- Yield Optimization: Reaction times and temperatures (overnight heating at 85 °C) are optimized to maximize yields while minimizing decomposition.

Summary Table of Preparation Parameters

| Parameter | Details | Comments |

|---|---|---|

| Starting Materials | Bromopyridine derivatives, silyl reagents | Commercially available or synthesized |

| Catalyst | Pd2(dba)3 | 5-10 mol% loading |

| Ligand | Xantphos | Enhances coupling efficiency |

| Base | Cs2CO3 | Strong, non-nucleophilic base |

| Solvent | Dry 1,4-dioxane | Anhydrous conditions |

| Temperature | 85 °C | Overnight reaction time |

| Atmosphere | Argon or nitrogen | Prevents oxidation |

| Protection Group | TBDMS for hydroxy, triethylsilyl for pyridine | Stable under reaction conditions |

| Purification | Prep chromatography (ethyl acetate/hexanes) | Effective separation |

| Typical Yield | 50-70% | Depends on scale and purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.